Chlorohydroxyacetic acid
Description
Chloroacetic acid (CAA), systematically named 2-chloroethanoic acid (ClCH₂COOH), is a chlorinated derivative of acetic acid. It is a colorless or light-brown crystalline solid with a pungent odor and high solubility in water. Industrially, it is produced via chlorination of acetic acid in the presence of catalysts like acetic anhydride, though this process often yields impurities such as dichloroacetic acid (DCAA) and trichloroacetic acid (TCAA) . CAA is widely used as a precursor in organic synthesis, herbicides, and pharmaceuticals due to its reactive α-chlorine atom .
Properties
CAS No. |
175276-29-6 |
|---|---|
Molecular Formula |
C2H3ClO3 |
Molecular Weight |
110.49 g/mol |
IUPAC Name |
2-chloro-2-hydroxyacetic acid |
InChI |
InChI=1S/C2H3ClO3/c3-1(4)2(5)6/h1,4H,(H,5,6) |
InChI Key |
SORBEIKZIPTJRS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)(O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Chlorohydroxyacetic acid can be synthesized through several methods:
Hydrolysis of Chloroacetyl Chloride: This method involves the reaction of chloroacetyl chloride with water, resulting in the formation of this compound.
Oxidation of Chlorohydroxyethanol: Another method involves the oxidation of chlorohydroxyethanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods:
Chlorination of Glycolic Acid: Industrially, this compound can be produced by the chlorination of glycolic acid in the presence of a suitable catalyst. This method is efficient and yields a high purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form glycolic acid and other oxidized products.
Reduction: It can be reduced to form chlorohydroxyethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form glycolic acid.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Hydroxide ions (OH-), ammonia (NH3).
Major Products Formed:
Glycolic Acid: Formed through oxidation or substitution reactions.
Chlorohydroxyethanol: Formed through reduction reactions.
Scientific Research Applications
Chlorohydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of herbicides, insecticides, and other agrochemicals.
Mechanism of Action
The mechanism of action of chlorohydroxyacetic acid involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.
Oxidative Stress: this compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.
DNA Interaction: It can interact with DNA, causing mutations and affecting gene expression.
Comparison with Similar Compounds
Comparison with Dichloroacetic Acid (DCAA)
Chemical Structure and Acidity :
DCAA (CHCl₂COOH) has two chlorine atoms on the α-carbon, enhancing its electron-withdrawing effect compared to CAA. This results in a lower pKa (~1.48 for DCAA vs. ~2.86 for CAA), making DCAA a stronger acid .
Production and Purity :
DCAA is typically a byproduct of CAA synthesis. Analytical methods, such as saponification with a strong base followed by titration, are used to quantify DCAA in mixtures, though the presence of TCAA can interfere with accuracy .
Applications and Toxicity: DCAA is less prevalent industrially but is studied for its metabolic effects.
| Property | Chloroacetic Acid (CAA) | Dichloroacetic Acid (DCAA) |
|---|---|---|
| Formula | C₂H₃ClO₂ | C₂H₂Cl₂O₂ |
| pKa | ~2.86 | ~1.48 |
| Melting Point (°C) | 63 | 9.7 |
| Key Uses | Herbicides, pharmaceuticals | Laboratory reagent |
| Toxicity (LD50 oral) | 76 mg/kg (rat) | 2,820 mg/kg (rat) |
Comparison with Trichloroacetic Acid (TCAA)
Chemical Properties :
TCAA (CCl₃COOH) has three chlorine atoms, further increasing acidity (pKa ~0.70). Its strong electron-withdrawing effect destabilizes the conjugate base, enhancing acidity beyond DCAA and CAA .
Production :
TCAA forms during exhaustive chlorination of acetic acid. It is challenging to separate from CAA and DCAA via distillation due to similar volatility .
Applications: TCAA is used in biochemistry for protein precipitation and as a dermatological agent.
| Property | Trichloroacetic Acid (TCAA) |
|---|---|
| Formula | C₂HCl₃O₂ |
| pKa | ~0.70 |
| Melting Point (°C) | 57–58 |
| Key Uses | Protein denaturation, wart removal |
| Toxicity (LD50 oral) | 3,300 mg/kg (rat) |
Comparison with Sodium Chloroacetate
Chemical Behavior :
Sodium chloroacetate (C₂H₂ClO₂Na) is the sodium salt of CAA. It is less volatile and easier to handle than CAA, making it preferable in controlled environments .
Safety Profile :
While still hazardous, sodium chloroacetate requires stringent safety protocols, including immediate flushing with water upon eye or skin contact .
Comparison with Hydroxyacetic Acid (Glycolic Acid)
The hydroxyl group is less electron-withdrawing than chlorine, resulting in a higher pKa (~3.83) compared to CAA .
Chemical Reactions Analysis
Neutralization Reactions
Chlorohydroxyacetic acid undergoes acid-base neutralization with bases to form salts and water. For example:
-
Reaction with sodium hydroxide :
This reaction is analogous to carboxylic acid neutralization, where the proton from the carboxylic acid is replaced by a cation (e.g., Na⁺) .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Neutralization | Aqueous NaOH | Sodium chlorohydroxyacetate salt |
Esterification
This compound reacts with alcohols under acidic conditions (e.g., H₂SO₄) to form esters. The carboxylic acid group undergoes nucleophilic acyl substitution:
-
Example :
This follows the general mechanism of ester formation, where the -OH group in the carboxylic acid is replaced by an -OR group .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Esterification | Acid catalyst (H₂SO₄), alcohol | Ethyl chlorohydroxyacetate |
Oxidation Pathways
This compound may undergo oxidation via reactive oxygen species (e.g., hydroxyl radicals) or other oxidants. For example:
-
Oxidation by ·OH radicals :
This mechanism is inferred from studies on chloroacetic acid, where oxidation leads to decarboxylation and release of CO₂ and chloride ions .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Oxidation | ·OH radicals | CO₂, Cl⁻, oxidized products |
Nucleophilic Substitution
The chlorine atom in this compound may participate in nucleophilic substitution reactions. For example:
-
Reaction with ammonia :
This is analogous to acid chloride reactions, where a nucleophile displaces the chloride ion .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Nucleophilic substitution | Amine (NH₃) | Aminohydroxyacetic acid, HCl |
Enolate Formation and Subsequent Reactions
This compound can form enolates under basic conditions, enabling alkylation or acylation:
-
Enolate formation :
Subsequent alkylation (e.g., with alkyl halides) forms α-substituted derivatives:
This mechanism is similar to malonic ester synthesis pathways .
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Enolate alkylation | Base (e.g., NaOH), alkyl halide | α-Alkylated derivative |
Q & A
Q. What are the established synthesis routes for Chlorohydroxyacetic acid, and how do reaction parameters (e.g., temperature, catalysts) affect yield and purity?
- Methodological Answer : this compound can be synthesized via chlorination of hydroxyacetic acid or hydrolysis of chloroacetyl derivatives. Key parameters include:
- Catalyst selection : Acidic or enzymatic catalysts influence reaction efficiency. For example, sulfuric acid accelerates chlorination but may increase byproduct formation .
- Temperature control : Elevated temperatures (~80–100°C) enhance reaction rates but require careful monitoring to prevent decomposition .
- Purity assessment : Post-synthesis purification via recrystallization or HPLC (using C18 columns with UV detection at 210 nm) is critical to isolate ≥99% purity .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structural and functional properties?
- Methodological Answer :
- NMR spectroscopy : Use -NMR to confirm the presence of hydroxyl (-OH) and chloro (-Cl) groups (e.g., δ 4.2 ppm for -CHCl and δ 10–12 ppm for -COOH) .
- FT-IR : Identify characteristic peaks for carboxylic acid (1700–1725 cm) and hydroxyl stretches (2500–3300 cm) .
- Mass spectrometry : High-resolution MS (ESI-negative mode) validates molecular ion peaks (e.g., [M-H] at m/z 108.97) .
Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?
- Methodological Answer :
- pH-dependent hydrolysis : At pH < 3, the compound remains stable; above pH 5, hydrolysis to glycolic acid and chloride ions occurs. Monitor degradation via ion chromatography or potentiometric titration .
- Buffer selection : Use phosphate buffers (pH 2.5–3.5) to maintain stability during kinetic studies .
Advanced Research Questions
Q. How can researchers design experiments to optimize this compound synthesis under varying catalytic conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., catalyst concentration, solvent polarity). For example, a 3 factorial design can identify optimal conditions for minimizing byproducts like dichloroacetic acid .
- In situ monitoring : Use Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. What strategies resolve contradictions in literature regarding this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Meta-analysis : Systematically compare reaction outcomes across studies, accounting for solvent polarity (e.g., DMF vs. water) and nucleophile strength (e.g., thiols vs. amines) .
- Computational modeling : Employ DFT calculations (e.g., Gaussian 09) to predict activation energies and identify steric/electronic factors influencing reactivity .
Q. How should toxicity and exposure risks be assessed for this compound in laboratory settings?
- Methodological Answer :
- Acute toxicity assays : Conduct in vitro cytotoxicity tests (e.g., MTT assay on HEK-293 cells) to determine IC values .
- Exposure mitigation : Use fume hoods with ≥100 ft/min face velocity and PPE (nitrile gloves, aprons) during handling. No established occupational limits exist, so adhere to ALARA principles .
Methodological Best Practices
Q. How to present this compound data effectively in research manuscripts?
- Guidance :
- Clarity : Avoid vague statements like "high reactivity." Instead, specify: "this compound exhibited a reaction rate of 0.45 mM/min under 25°C, pH 3 (Table 2)" .
- Reproducibility : Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, formatted per journal guidelines (e.g., Beilstein Journal’s SI requirements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
